molecular formula C21H42O2 B13831936 Tetradecyl heptanoate CAS No. 29710-33-6

Tetradecyl heptanoate

Cat. No.: B13831936
CAS No.: 29710-33-6
M. Wt: 326.6 g/mol
InChI Key: IRYILAALKRHYJL-UHFFFAOYSA-N
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Description

Tetradecyl heptanoate is an ester compound formed from the reaction between tetradecyl alcohol and heptanoic acid. It is known for its use in various industrial applications, particularly as a biodegradable lubricant and solvent. The compound is characterized by its long carbon chain, which contributes to its hydrophobic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl heptanoate is typically synthesized through an esterification reaction between tetradecyl alcohol and heptanoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or Amberlyst® 15, and is carried out at elevated temperatures around 90°C . The reaction involves the formation of an ester bond between the hydroxyl group of the alcohol and the carboxyl group of the acid, releasing water as a byproduct.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts like Amberlyst® 15 allows for efficient conversion and easy separation of the catalyst from the product . The reaction conditions are optimized to maximize the yield and minimize the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl heptanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis of the ester can occur under acidic or basic conditions, leading to the formation of tetradecyl alcohol and heptanoic acid . Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

Common Reagents and Conditions

Major Products

    Hydrolysis: Tetradecyl alcohol and heptanoic acid.

    Transesterification: New esters and alcohols depending on the reacting alcohol.

Scientific Research Applications

Tetradecyl heptanoate has been studied for its applications in various fields:

Mechanism of Action

The mechanism of action of tetradecyl heptanoate in biological systems involves its interaction with lipid membranes due to its hydrophobic nature. This interaction can disrupt membrane integrity and affect cellular processes. In chemical reactions, the ester bond formation and cleavage are governed by nucleophilic attack on the carbonyl carbon, facilitated by catalysts and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Hexadecyl pentanoate
  • Tridecyl octanoate
  • Propyl octadecanoate

Uniqueness

Tetradecyl heptanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Compared to similar esters, it has a balanced hydrophobicity and stability, making it suitable for a wide range of applications .

By understanding the properties and applications of this compound, researchers and industries can leverage its potential in various fields, from organic synthesis to environmental management.

Properties

CAS No.

29710-33-6

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

tetradecyl heptanoate

InChI

InChI=1S/C21H42O2/c1-3-5-7-9-10-11-12-13-14-15-16-18-20-23-21(22)19-17-8-6-4-2/h3-20H2,1-2H3

InChI Key

IRYILAALKRHYJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCC

Origin of Product

United States

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